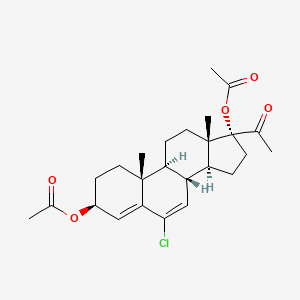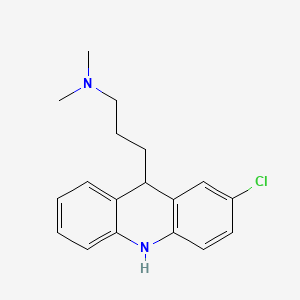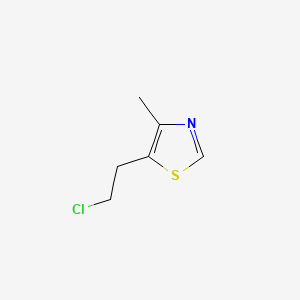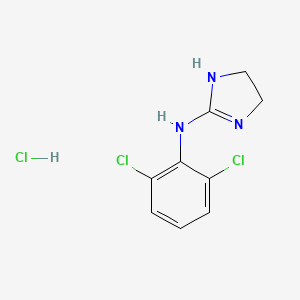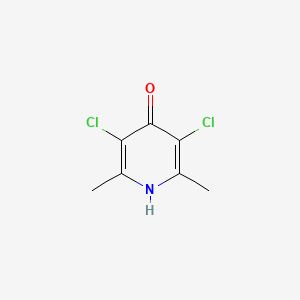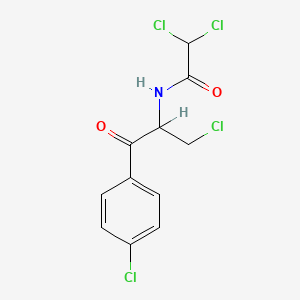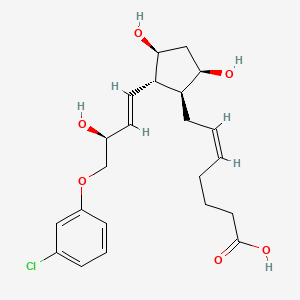
Colchiceine
Übersicht
Beschreibung
Colchicein ist ein Metabolit von Colchicin, einem Alkaloid, das aus Pflanzen wie Colchicum autumnale (Herbstzeitlose) und Gloriosa superba (Prachtlilie) gewonnen wird . Colchicin wird seit Jahrhunderten zur Behandlung von Gicht und anderen entzündlichen Erkrankungen eingesetzt . Colchicein teilt einige der pharmakologischen Eigenschaften von Colchicin, weist jedoch unterschiedliche chemische und biologische Merkmale auf .
Wirkmechanismus
Target of Action
Colchiceine is a metabolite of the anti-gout medication colchicine . The primary targets of this compound, similar to colchicine, are the microtubules in cells . Microtubules are key components of the cell’s structure and play crucial roles in many cellular processes, including maintenance of cell shape, intracellular transport, and cell division .
Mode of Action
this compound, like colchicine, exerts its effects mainly through the inhibition of microtubule polymerization . By binding to tubulin, the building block of microtubules, it prevents the assembly and function of these structures . This disruption affects various cellular processes, including cell division, signal transduction, regulation of gene expression, and cell migration .
Biochemical Pathways
The primary mechanism of action of this compound leads to the downregulation of multiple inflammatory pathways and modulation of innate immunity . It has various inhibitory effects on macrophages, including the inhibition of the NACHT-LRRPYD-containing protein 3 (NALP3) inflammasome, inhibition of pore formation activated by purinergic receptors P2X7 and P2X2, and stimulation of dendritic cell maturation and antigen presentation .
Pharmacokinetics
this compound shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with colchicine. When ingested, colchicine is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations occurring about 1 hour after ingestion . The oral bioavailability of colchicine is approximately 50%, and it has 40% protein binding to albumin . Colchicine is a substrate for P-glycoprotein (P-gp), which is present in the gut wall, kidneys, liver, and blood-brain barrier, with its primary function being to facilitate the export of xenobiotics such as colchicine out of the body to protect against toxicity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of microtubule dynamics, leading to the inhibition of various cellular processes. This results in the downregulation of inflammation, inhibition of cell proliferation and migration, and modulation of immune responses .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, genetic factors can affect the drug’s efficacy . Additionally, factors such as diet, lifestyle, and the presence of other medications can influence the absorption and metabolism of this compound, thereby affecting its action .
Biochemische Analyse
Biochemical Properties
Colchiceine interacts with a series of specialized metabolic enzymes, which collectively convert 1-phenethylisoquinoline, a compound produced early in the biosynthetic pathway, to N-formyldemecolcine . This is the first this compound precursor that harbors the natural product’s signature molecular scaffold .
Cellular Effects
This compound influences cell function by inhibiting the formation of microtubules . This arrests the process in which replicated DNA is divided between daughter cells during cell division .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the formation of microtubules . This leads to the arrest of the process in which replicated DNA is divided between daughter cells during cell division .
Temporal Effects in Laboratory Settings
It is known that the compound is currently sourced from various cultivated autumn crocuses and flame lilies .
Dosage Effects in Animal Models
It is known that the compound is used to treat gout and a range of inflammatory diseases .
Metabolic Pathways
This compound is involved in a metabolic pathway that begins with the conversion of 1-phenethylisoquinoline to N-formyldemecolcine . This pathway involves a series of specialized metabolic enzymes .
Transport and Distribution
It is known that the compound is currently sourced from various cultivated autumn crocuses and flame lilies .
Subcellular Localization
It is known that the compound inhibits the formation of microtubules, thereby arresting the process in which replicated DNA is divided between daughter cells during cell division .
Vorbereitungsmethoden
Colchicein kann durch einen Demethylierungsprozess aus Colchicin synthetisiert werden. Die Herstellung beinhaltet die Entfernung einer Methylgruppe vom Colchicinmolekül, was zur Bildung von Colchicein führt . Dieser Prozess kann mit verschiedenen chemischen Reagenzien und Bedingungen erreicht werden, wie z. B. der Verwendung starker Säuren oder Basen unter kontrollierten Temperaturen . Industrielle Produktionsmethoden für Colchicein ähneln denen, die für Colchicin verwendet werden, wobei die Extraktion aus pflanzlichen Quellen gefolgt von der Reinigung und chemischen Modifikation erfolgt .
Analyse Chemischer Reaktionen
Colchicein durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Colchicein hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Medizin: Colchicein hat möglicherweise therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen, ähnlich wie Colchicin.
Wirkmechanismus
Colchicein übt seine Wirkungen hauptsächlich durch die Hemmung der Mikrotubuli-Polymerisation aus . Mikrotubuli sind essentielle Bestandteile des Zellskeletts, und ihre Störung beeinflusst verschiedene zelluläre Prozesse, darunter Zellteilung, Migration und intrazellulärer Transport . Colchicein bindet an Tubulin, die Proteineinheit von Mikrotubuli, und verhindert deren Zusammenbau, was zu einer Zellzyklusarretierung und Apoptose führt . Dieser Mechanismus ähnelt dem von Colchicin, kann aber verschiedene molekulare Ziele und Signalwege umfassen .
Vergleich Mit ähnlichen Verbindungen
Colchicein ähnelt anderen Colchicin-Derivaten, wie z. B. Demecolcin und Trimethyl-Colchicinsäuremethylester . Diese Verbindungen teilen die Fähigkeit, die Mikrotubuli-Polymerisation zu stören, unterscheiden sich jedoch in ihren chemischen Strukturen und pharmakologischen Eigenschaften . Colchicein ist einzigartig in seinem spezifischen Demethylierungsmuster, das möglicherweise unterschiedliche biologische Aktivitäten und therapeutisches Potenzial verleiht .
Ähnliche Verbindungen
Demecolcin: Ein Colchicin-Derivat mit ähnlichen Mikrotubuli-störenden Eigenschaften.
Trimethyl-Colchicinsäuremethylester: Ein weiteres Derivat mit potenziellen Antikrebs-Eigenschaften.
2-Demethyl- und 3-Demethylthiocolchicin: Weniger toxische Derivate, die als Anti-Leukämie-Mittel bewertet wurden.
Eigenschaften
IUPAC Name |
N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGILOMAMBLWNG-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878565 | |
| Record name | COLCHICEINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477-27-0 | |
| Record name | Colchiceine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Colchiceine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COLCHICEINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | COLCHICEINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | COLCHICEINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60878565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Colchiceine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COLCHICEINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ30158L57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of colchiceine?
A1: this compound has the molecular formula C21H23NO6 and a molecular weight of 385.41 g/mol. [, ]
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ a combination of spectroscopic methods to study this compound, including:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR provide valuable insights into the structure and tautomeric behavior of this compound. [, ]
- Fourier-Transform Infrared (FT-IR): This technique helps identify functional groups and study the interaction of this compound with metal ions. []
- Ultraviolet-Visible (UV-Vis): UV-Vis spectroscopy is useful for studying the electronic transitions and complexation behavior of this compound. [, ]
- Fast Atom Bombardment Mass Spectrometry (FAB MS): This technique aids in determining the molecular weight and fragmentation pattern of this compound and its complexes. []
Q3: How does this compound differ from colchicine in terms of its interaction with tubulin?
A3: While both compounds affect microtubule function, this compound binds to tubulin with significantly lower affinity compared to colchicine. [, ] This difference contributes to the distinct biological activities observed for each compound. [, ]
Q4: Does this compound exhibit antifungal activity?
A4: Yes, this compound demonstrates antifungal activity, often surpassing the potency of colchicine. [] Complexation with metal cations can further enhance this antifungal potency. [] Notably, this compound complexes demonstrated significant efficacy against A. pullulans. []
Q5: Can this compound interact with biological membranes?
A5: Unlike colchicine, this compound can bind to various biological membranes, including erythrocyte ghosts, plasma membranes, and synaptosomes. [] This interaction appears to be specific and calcium-dependent, involving gangliosides present within these membranes. []
Q6: Does this compound exhibit any catalytic properties?
A6: While not a traditional catalyst, this compound displays intriguing interactions with enzymes. It can protect enzymes with essential sulfhydryl groups from inactivation, potentially by preventing their oxidation. [] This protective effect could be relevant to its biological activity.
Q7: Does the tautomeric equilibrium of this compound play a role in its biological activity?
A8: The existence of both this compound and isothis compound tautomers is well-documented. [, , ] While both forms can exist in solution, the isocolchicine form is generally less biologically active. [] Synthetic strategies often aim to favor the formation of the desired tautomer to enhance biological activity. []
Q8: What is known about the toxicity of this compound compared to colchicine?
A9: While both compounds exhibit toxicity, this compound generally displays a more favorable safety profile compared to colchicine. [] This difference could be attributed to variations in their metabolism and distribution within the body. [, ]
Q9: Are there any long-term toxicity concerns associated with this compound?
A9: Long-term toxicity studies on this compound are limited. More research is needed to fully assess its potential for chronic toxicity and compare it directly to colchicine.
Q10: What are the potential therapeutic applications of this compound?
A10: this compound holds promise for several therapeutic applications, including:
- Antifungal agent: Its potent antifungal activity, especially against specific fungi like A. pullulans, warrants further investigation for developing novel antifungal therapies. []
- Liver disease: Studies suggest that this compound may be beneficial in treating chronic liver diseases and fibrosis, potentially by modulating collagen metabolism and reducing oxidative stress. [, ]
- Anti-inflammatory agent: While less potent than colchicine, this compound exhibits anti-inflammatory effects, particularly in models of gouty arthritis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





